molecular formula C29H37ClN4O3 B1191639 PF-CBP1 hydrochloride

PF-CBP1 hydrochloride

Cat. No.: B1191639
M. Wt: 525.08
Attention: For research use only. Not for human or veterinary use.
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Description

Functional Importance of CBP/p300 Bromodomains in Chromatin Interaction

A key feature of both CBP and p300 is the presence of a bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone proteins. nih.govtandfonline.com Histones are the primary protein components of chromatin, and their modification plays a crucial role in regulating gene expression. The bromodomain is essential for the stable association of CBP and p300 with chromatin, which is a prerequisite for their function. nih.govtandfonline.com

The interaction between the bromodomain and acetylated histones is a critical step in targeting these co-activators to specific regions of the genome. nih.govtandfonline.com Deletion of the bromodomain significantly impairs the ability of p300 to bind to chromatin and carry out its function. tandfonline.com This highlights the bromodomain's role as an anchor, tethering the enzymatic machinery of CBP and p300 to the chromatin template where it is needed. tandfonline.com

Epigenetic Landscape and the Significance of Histone Acetylation in Gene Expression Control

The term "epigenetics" refers to modifications to DNA and its associated proteins that change gene expression without altering the underlying DNA sequence. nih.gov Histone acetylation is a prime example of such an epigenetic modification. nih.govcusabio.com This process, catalyzed by enzymes called histone acetyltransferases (HATs) like CBP and p300, involves the addition of an acetyl group to lysine residues on the tails of histone proteins. nih.govcdnsciencepub.com

This seemingly small chemical change has profound consequences. The addition of an acetyl group neutralizes the positive charge of the lysine residue, weakening the interaction between the histone and the negatively charged DNA. cusabio.com This leads to a more relaxed, "open" chromatin structure, making the DNA more accessible to the transcriptional machinery and generally promoting gene activation. cusabio.combiomodal.com Conversely, the removal of acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin state and gene repression. cusabio.com This dynamic interplay between HATs and HDACs provides a sophisticated mechanism for controlling gene expression. nih.govbiomodal.com

Overview of Bromodomain-Containing Proteins as Therapeutic Targets in Research

The critical role of bromodomains in recognizing acetylated lysines and thereby regulating gene expression has made them attractive targets for therapeutic research, particularly in the context of diseases like cancer. nih.govmdpi.com Bromodomain-containing proteins (BCPs) are a diverse family of proteins involved in various cellular processes, and their dysregulation is often implicated in disease. nih.govencyclopedia.pub

The development of small molecule inhibitors that specifically target bromodomains has opened up new avenues for research. nih.govoup.com These inhibitors can block the interaction between bromodomains and acetylated histones, thereby modulating the expression of genes controlled by these proteins. mdpi.com The Bromodomain and Extra-Terminal (BET) family of proteins has been a major focus of inhibitor development, with promising results in preclinical studies for cancer and inflammation. nih.govoup.com The success in targeting BET bromodomains has spurred interest in developing inhibitors for other bromodomain families, including the one found in CBP and p300. encyclopedia.pubnih.gov

PF-CBP1 Hydrochloride: A Selective Tool for Studying CBP/p300 Function

This compound is a potent and highly selective inhibitor of the bromodomain of CBP. medchemexpress.comscientificlabs.co.uk This selectivity is a key feature, as it allows researchers to specifically probe the function of the CBP bromodomain with minimal off-target effects.

PF-CBP1 has been shown to inhibit the bromodomains of both CBP (CREBBP) and p300 (EP300). medchemexpress.comselleckchem.com Research has demonstrated its ability to modulate the expression of key inflammatory genes in primary macrophages and to downregulate the expression of RGS4, a target linked to Parkinson's disease, in neurons. selleckchem.com

The high selectivity of PF-CBP1 for the CBP bromodomain over those of other bromodomain-containing proteins, such as BRD4, makes it a valuable research tool. medchemexpress.comselleckchem.com This selectivity allows for a more precise understanding of the specific roles of the CBP/p300 bromodomains in various biological processes.

Inhibitory Activity of this compound

Target IC50
CREBBP bromodomain 125 nM medchemexpress.comselleckchem.com
p300 bromodomain 363 nM medchemexpress.comselleckchem.com

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Selectivity of this compound

Target IC50 Fold Selectivity over CBP
BRD2-1 1.24 μM medchemexpress.com >100-fold medchemexpress.com
BRD3-1 1.38 μM medchemexpress.com >100-fold medchemexpress.com
BRD4-1 1.54 μM medchemexpress.com 139-fold selleckchem.com
BRD4-2 9.75 μM medchemexpress.com >100-fold medchemexpress.com
BRDT-1 2.44 μM medchemexpress.com >100-fold medchemexpress.com

This table demonstrates the higher concentration of PF-CBP1 required to inhibit other bromodomains compared to CBP, highlighting its selectivity.

Properties

Molecular Formula

C29H37ClN4O3

Molecular Weight

525.08

Synonyms

PF-CBP1

Origin of Product

United States

Characterization of Pf Cbp1 Hydrochloride As a Selective Chemical Probe

Discovery and Development Context of PF-CBP1 Hydrochloride

The discovery of this compound emerged from the growing interest in developing selective chemical probes for epigenetic reader domains, particularly bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in chromatin remodeling and the regulation of gene expression. nih.gov The high degree of structural similarity among the numerous human bromodomains has presented a significant challenge in developing inhibitors that are selective for a specific family or protein. nih.gov

The transcriptional coactivators CBP and p300 are highly homologous proteins that are key regulators of transcription. nih.gov Their involvement in various cellular processes, including those linked to cancer and inflammation, made their bromodomains attractive targets for therapeutic intervention and biological study. nih.govnih.gov While several inhibitors for the bromodomain and extraterminal motif (BET) family of proteins, such as BRD4, were being developed, there was a clear need for probes that could selectively target the CBP/p300 bromodomains to dissect their specific functions. nih.gov PF-CBP1 was developed to meet this need, offering a potent and selective tool to study the biological roles of CBP and p300 bromodomains independently of other bromodomain families. medchemexpress.com The hydrochloride salt form of PF-CBP1 is often utilized in research due to its enhanced water solubility and stability compared to the free base form, while exhibiting comparable biological activity. medchemexpress.com

Selective Inhibition Profile of this compound

The utility of a chemical probe is defined by its potency and selectivity for its intended target. This compound has been characterized through various biochemical and cellular assays to determine its inhibition profile.

This compound demonstrates potent inhibition of the CBP bromodomain. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for the CBP bromodomain to be 125 nM. medchemexpress.comselleckchem.comebiohippo.com Further characterization using Isothermal Titration Calorimetry (ITC), a technique that directly measures the binding affinity, revealed a dissociation constant (Kd) of 0.19 μM for PF-CBP1 against the CBP bromodomain. medchemexpress.com

Due to the high homology between the bromodomains of CBP and p300, PF-CBP1 also effectively inhibits the p300 bromodomain. selleckchem.com The reported IC50 value for the inhibition of the p300 bromodomain by PF-CBP1 is 363 nM. medchemexpress.comselleckchem.comebiohippo.com This potent inhibition of both CBP and p300 bromodomains makes PF-CBP1 a valuable tool for studying the combined roles of these two closely related transcriptional coactivators. nih.gov

A key feature of this compound is its high selectivity for the CBP/p300 bromodomains over other bromodomain families, most notably the BET family member BRD4. medchemexpress.comcaymanchem.com In biochemical assays, PF-CBP1 is reported to be over 100-fold more selective for the CBP bromodomain compared to BRD4. medchemexpress.comcaymanchem.com ITC analysis further quantifies this selectivity, showing a Kd value for BRD4 of over 20 μM, which is more than 105-fold weaker than its binding to the CBP bromodomain. medchemexpress.com

The selectivity of PF-CBP1 extends beyond BRD4 to a broader panel of bromodomains. For instance, its IC50 values against the first bromodomain of BRD2 (BRD2-1) and BRD3 (BRD3-1) are 1.24 μM and 1.38 μM, respectively, demonstrating significantly lower potency compared to its activity against CBP. medchemexpress.com

This compound as a Research Tool for Modulating Bromodomain Function

The well-defined potency and selectivity of this compound make it a valuable research tool for investigating the biological functions of CBP and p300 bromodomains. By selectively blocking the interaction of these bromodomains with acetylated lysines, researchers can probe their roles in gene regulation in various cellular contexts.

For example, PF-CBP1 has been utilized to study the role of CBP/p300 in inflammation. In primary macrophages stimulated with lipopolysaccharide (LPS), treatment with PF-CBP1 was shown to reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and IFN-β. medchemexpress.comselleckchem.com This suggests that the bromodomain activity of CBP/p300 is involved in the transcriptional regulation of key inflammatory genes.

Furthermore, PF-CBP1 has been applied in neuroscience research. It has been shown to downregulate the expression of Regulator of G protein signaling 4 (RGS4) in cortical neurons. medchemexpress.comcaymanchem.com RGS4 is a target linked to neurological disorders, indicating a potential role for CBP/p300 bromodomains in neuronal gene expression and function. medchemexpress.com These studies highlight the utility of PF-CBP1 as a chemical probe to elucidate the specific pathways and processes modulated by the bromodomain activity of CBP and p300.

Compound Information

Compound Name
This compound
BRD2
BRD3
BRD4
CBP
IL-1β
IL-6
IFN-β
p300
RGS4

Inhibitory Activity of this compound

TargetIC50 (nM)Kd (μM)
CBP125 medchemexpress.comselleckchem.comebiohippo.com0.19 medchemexpress.com
p300363 medchemexpress.comselleckchem.comebiohippo.com
BRD2-11240 medchemexpress.com
BRD3-11380 medchemexpress.com
BRD4>20 medchemexpress.com
BRD4-11540 medchemexpress.com
BRDT-12440 medchemexpress.com
TAF1-23390 medchemexpress.com
TAF1L-27290 medchemexpress.com

Molecular and Cellular Mechanisms of Pf Cbp1 Hydrochloride Action

Disruption of CBP/p300 Bromodomain-Histone Acetyl-Lysine Interactions

The primary mechanism of PF-CBP1 hydrochloride involves the direct and selective inhibition of the bromodomains of CBP and p300. medchemexpress.comselleckchem.com Bromodomains are conserved protein modules that function as "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a critical step in recruiting transcriptional machinery to specific gene loci, thereby activating gene expression.

This compound competitively binds to the acetyl-lysine binding pocket within the CBP/p300 bromodomain, preventing its engagement with acetylated histones. aacrjournals.org This inhibitory activity is potent and selective. In biochemical assays, PF-CBP1 inhibits the bromodomains of CBP (also known as CREBBP) and p300 with half-maximal inhibitory concentrations (IC50) of 125 nM and 363 nM, respectively. medchemexpress.comselleckchem.com Furthermore, it demonstrates high selectivity, being over 100-fold more selective for the CBP bromodomain compared to the bromodomains of the BET (Bromodomain and Extra-Terminal) family, such as BRD4. medchemexpress.comselleckchem.com

TargetAssay TypeValueReference
CBP (CREBBP)IC50125 nM medchemexpress.comselleckchem.com
p300 (EP300)IC50363 nM medchemexpress.comselleckchem.com
CBPKd0.19 µM medchemexpress.com
BRD4Kd>20 µM medchemexpress.com

Impact on Chromatin Engagement and Dynamics

By blocking the interaction between the CBP/p300 bromodomain and acetylated histones, this compound directly impacts chromatin structure and accessibility. mdpi.com The acetylation of histones neutralizes their positive charge, leading to a more relaxed or "open" chromatin state (euchromatin), which allows transcription factors and RNA polymerase to access DNA and initiate gene expression. The binding of "reader" proteins like CBP/p300 to these acetylated marks is essential for maintaining this transcriptionally active state. aacrjournals.org

Inhibition of the CBP/p300 bromodomain by this compound prevents the recruitment of these co-activators to target gene promoters and enhancers. mdpi.com This leads to a more condensed chromatin structure (heterochromatin), limiting the accessibility of the transcriptional machinery to the DNA. mdpi.com Consequently, the transcription of genes that rely on CBP/p300 co-activation is suppressed. Studies on other selective CBP/p300 bromodomain inhibitors have demonstrated a reduction in chromatin accessibility at specific promoter and enhancer regions. mdpi.com

Modulation of Gene Expression Profiles by this compound

The disruption of CBP/p300 function by this compound results in significant changes to cellular gene expression profiles, primarily through transcriptional downregulation.

Transcriptional Downregulation of Cell Cycle Progression Genes

CBP and p300 are known to be master regulators of cellular processes, including cell cycle progression. edpsciences.orgthno.org They co-activate the transcription of numerous genes essential for the cell cycle, such as MYC and Cyclin D1 (CCND1). thno.org Inhibition of the CBP/p300 bromodomain has been shown to cause cell cycle arrest, typically in the G0/G1 or G2/M phase, in various cancer cell lines. nih.govelifesciences.orgbiorxiv.org For instance, treatment of multiple myeloma cells with CBP/p300 bromodomain inhibitors leads to G1 arrest. nih.govelifesciences.org In castration-resistant prostate cancer models, inhibition results in a G2/M arrest and a decrease in the expression of cell cycle markers like CDKN1A. biorxiv.org This is often linked to the downregulation of key oncogenes like MYC, which is a critical driver of cell proliferation. thno.org

Transcriptional Downregulation of Cell Survival Genes

In addition to proliferation, CBP/p300 play a vital role in cell survival and apoptosis (programmed cell death). edpsciences.orgmdpi.com They regulate the expression of key survival genes and interact with tumor suppressor proteins like p53. aacrjournals.org The inhibition of CBP/p300 bromodomains has been demonstrated to induce apoptosis in various cancer cell models, including multiple myeloma and leukemia. thno.orgnih.govelifesciences.org This pro-apoptotic effect is a direct consequence of downregulating critical survival signals and oncogenic transcription networks that are dependent on CBP/p300 activity. thno.orgelifesciences.org For example, inhibiting the IRF4/MYC network via CBP/p300 bromodomain inhibition is a key mechanism for inducing cell death in multiple myeloma cells. elifesciences.org

Regulation of Specific Gene Targets (e.g., RGS4 mRNA, inflammatory cytokines)

Research has identified specific gene targets that are directly modulated by this compound. In primary cortical neurons, PF-CBP1 significantly downregulates the expression of Regulator of G protein signaling 4 (RGS4) mRNA, a target that has been linked to neurological conditions. medchemexpress.comselleckchem.com In one study, treatment with PF-CBP1 resulted in a 49% reduction in RGS4 mRNA levels in these cells. medchemexpress.com

Furthermore, PF-CBP1 modulates the expression of key inflammatory genes. medchemexpress.comselleckchem.com In primary macrophages stimulated with lipopolysaccharide (LPS), a potent immune activator, this compound reduces the expression of pro-inflammatory cytokines. medchemexpress.comselleckchem.com Specifically, it has been shown to decrease the expression of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-beta (IFN-β). medchemexpress.comselleckchem.com

Gene TargetCell TypeEffectReference
RGS4 mRNACortical NeuronsSignificant downregulation (49% reduction reported) medchemexpress.comselleckchem.com
IL-1βPrimary Macrophages (LPS-stimulated)Expression decreased medchemexpress.comselleckchem.com
IL-6Primary Macrophages (LPS-stimulated)Expression moderately reduced medchemexpress.comselleckchem.com
IFN-βPrimary Macrophages (LPS-stimulated)Expression moderately reduced medchemexpress.comselleckchem.com

Preclinical Research Investigating Biological Effects of Pf Cbp1 Hydrochloride

Research into Anti-proliferative Effects in Cell Lines

Inhibition of Cancer Cell Line Proliferation in vitro

Currently, there is no publicly available scientific literature detailing specific studies on the in vitro anti-proliferative effects of PF-CBP1 hydrochloride on cancer cell lines.

Investigations in Preclinical Cancer Models

As of the latest available data, there are no published preclinical studies investigating the anti-proliferative effects of this compound in in vivo cancer models.

Research into Pro-differentiation Effects in Cellular Systems

Promotion of Cancer Cell Differentiation in vitro

There is currently a lack of published research specifically examining the pro-differentiation effects of this compound on cancer cells in vitro.

Research into Anti-inflammatory Properties in Immune Cells

Attenuation of LPS-Induced Inflammatory Cytokine Expression in Primary Macrophages

Significant preclinical research has demonstrated the anti-inflammatory properties of this compound. The compound is a highly selective inhibitor of the bromodomain of CREB-binding protein (CBP), with a reported 50% inhibitory concentration (IC₅₀) of 125 nM for CREBBP and 363 nM for the related EP300 bromodomain. nih.govmedchemexpress.com Its selectivity for the CBP bromodomain is over 100-fold greater than for the bromodomain of BRD4. nih.gov

In studies involving primary macrophages, this compound has been shown to effectively reduce the expression of inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers strong immune responses. nih.gov Specifically, treatment with this compound leads to a decrease in the expression of key inflammatory mediators, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-beta (IFN-β). nih.gov

Further investigations in the J774 macrophage-like cell line corroborated these findings. Pretreatment with this compound for 30 minutes before a 4-hour LPS stimulation resulted in a moderate reduction of LPS-induced IL-6 and IFN-β expression at a concentration of 10 μM. nih.gov A more pronounced decrease in IL-1β expression was observed at a concentration of 3 μM. nih.gov These findings underscore the potential of this compound to modulate inflammatory responses by targeting the CBP/p300 pathway in immune cells.

Cell LineTreatmentTarget CytokineObserved Effect
Primary MacrophagesThis compound + LPSIL-1β, IL-6, IFN-βReduced expression of all three cytokines. nih.gov
J774This compound (10 μM) + LPSIL-6, IFN-βModerately reduced expression. nih.gov
J774This compound (3 μM) + LPSIL-1βEvident decrease in expression. nih.gov

Modulation of Inflammatory Pathways

Research has demonstrated that this compound can modulate key inflammatory genes in primary macrophages. selleckchem.commedchemexpress.com Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in these immune cells. tocris.com

In in vitro studies using the mouse J774 macrophage-like cell line, pretreatment with this compound showed a dose-dependent effect on the expression of several inflammatory cytokines following LPS stimulation. At a concentration of 10 μM, it moderately reduced the expression of interleukin-6 (IL-6) and interferon-β (IFN-β). selleckchem.com A more pronounced effect was observed on the expression of interleukin-1β (IL-1β), which was evidently decreased at a concentration of 3 μM. selleckchem.commedchemexpress.com These findings highlight the potential of this compound to temper inflammatory responses by inhibiting the production of key signaling molecules. caymanchem.com

Table 1: Effect of this compound on LPS-Induced Cytokine Expression in J774 Macrophages

CytokinePF-CBP1 ConcentrationObserved Effect
IL-610 μMModerately reduced expression
IFN-β10 μMModerately reduced expression
IL-1β3 μMEvidently decreased expression

Research into Neurobiological Effects

Beyond its immunomodulatory properties, this compound has been investigated for its effects on the nervous system.

Downregulation of RGS4 Expression in Neurons

A significant finding in neurobiological research is the ability of this compound to downregulate the expression of Regulator of G protein Signaling 4 (RGS4) in neurons. selleckchem.commedchemexpress.com In primary cortical neurons, treatment with this compound at concentrations ranging from 100 nM to 1000 nM for 24 hours resulted in a significant reduction in RGS4 mRNA levels by 49% compared to the vehicle. medchemexpress.com This specific modulation of RGS4, a target linked to neurological conditions such as Parkinson's disease, underscores the compound's potential for investigating the molecular mechanisms of these disorders. scientificlabs.comselleckchem.com

Exploration of Neuroprotective Potential in Neurological Disorder Models

The downregulation of RGS4 by this compound has prompted further exploration of its neuroprotective potential in models of neurological disorders. medchemexpress.com Research suggests a possible therapeutic application for conditions like epilepsy and Parkinson's disease. medchemexpress.com Studies have indicated that by modulating targets of CBP in primary neurons, PF-CBP1 may offer protective effects. scientificlabs.com The link between RGS4 and Parkinson's disease further supports the investigation of PF-CBP1 in this context. medchemexpress.com

Investigations into Other Modulated Cellular Processes

This compound's primary mechanism of action is the selective inhibition of the bromodomains of CBP and the closely related protein p300. tocris.com It exhibits IC50 values of 125 nM for CREBBP (CBP) and 363 nM for EP300 (p300). medchemexpress.comlabcloudinc.comebiohippo.com This inhibition is highly selective, with over 100-fold selectivity for the CBP bromodomain compared to BRD4. tocris.comcaymanchem.com This selectivity has been confirmed by isothermal titration calorimetry (ITC), which showed a dissociation constant (Kd) of 0.19 μM for CBP and over 20 μM for BRD4. medchemexpress.com

The compound also shows selectivity over a panel of other bromodomains, including BRD2-1, BRD3-1, BRD3-2, BRD4-1, BRD4-2, BRDT-1, TAF1-2, and TAF1L-2, with significantly higher IC50 values for these proteins. medchemexpress.com This specificity makes this compound a critical tool for studying the distinct functions of CBP and p300 in gene transcription and other cellular events.

Table 2: Inhibitory Activity of this compound against Various Bromodomains

TargetIC50
CREBBP (CBP)125 nM
EP300 (p300)363 nM
BRD2-11.24 μM
BRD3-11.38 μM
BRD3-24.22 μM
BRD4-11.54 μM
BRD4-29.75 μM
BRDT-12.44 μM
TAF1-23.39 μM
TAF1L-27.29 μM

Methodological Approaches in Pf Cbp1 Hydrochloride Research

Biochemical Assay Methodologies

Biochemical assays are fundamental in characterizing the interaction between PF-CBP1 hydrochloride and its targets. These in vitro techniques provide quantitative data on the compound's potency and selectivity.

IC50 and Kd Determination Techniques (e.g., ITC)

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), while its binding affinity is quantified by the dissociation constant (Kd). A key technique employed for determining these values is Isothermal Titration Calorimetry (ITC). medchemexpress.com ITC directly measures the heat change that occurs upon the binding of PF-CBP1 to its target protein, allowing for the label-free determination of the binding affinity (Kd). medchemexpress.com

Through such methodologies, PF-CBP1 has been identified as a potent and highly selective inhibitor of the CREB binding protein (CBP) bromodomain. scientificlabs.co.ukselleckchem.com It demonstrates IC50 values of 125 nM and 363 nM for the bromodomains of CREBBP and EP300, respectively. medchemexpress.comselleckchem.commedchemexpress.comtocris.comcymitquimica.comtargetmol.comtmu.edu.cn The binding affinity (Kd) for the CBP bromodomain was determined to be 0.19 μM. medchemexpress.comszabo-scandic.com

A significant aspect of PF-CBP1's profile is its high selectivity. Biochemical assays have shown it to be over 100-fold more selective for the CBP bromodomain compared to BRD4. tocris.commedchemexpress.comcaymanchem.com Specifically, the Kd for BRD4 is greater than 20 μM, highlighting this selectivity. medchemexpress.comszabo-scandic.com

Table 1: IC50 and Kd Values for this compound

Target IC50 Kd
CREBBP 125 nM 0.19 μM
EP300 363 nM -
BRD4 - >20 μM

Cell-Free Bromodomain Binding Assays

To further elucidate its selectivity, this compound has been tested against a panel of other bromodomains in cell-free binding assays. medchemexpress.comtocris.comcaymanchem.com These assays confirm the compound's high selectivity for the CBP/p300 family. tocris.comcymitquimica.comdcchemicals.com

The results from these assays show significantly higher IC50 values for other bromodomain-containing proteins, indicating weaker inhibition. For instance, the IC50 values for various bromodomains of the BET family (BRD2, BRD3, BRD4) and other proteins like TAF1 and TAF1L are in the micromolar range, further establishing the selectivity of PF-CBP1 for the CBP bromodomain. medchemexpress.comszabo-scandic.com

Table 2: IC50 Values of PF-CBP1 Against a Panel of Bromodomains

Bromodomain IC50 (μM)
BRD2-1 1.24
BRD3-1 1.38
BRD3-2 4.22
BRD4-1 1.54
BRD4-2 9.75
BRDT-1 2.44
TAF1-2 3.39
TAF1L-2 7.29

Cell-Based Assay Methodologies

Cell-based assays are crucial for understanding the functional consequences of this compound's inhibitory activity in a more biologically relevant context. These assays investigate the compound's effects on cellular processes such as gene expression and cell viability.

In vitro Cell Line Studies (e.g., mouse J774 macrophage-like, cortical neuron cells, HEK293)

Researchers have utilized various cell lines to study the effects of this compound. In mouse J774 macrophage-like cells, the compound has been shown to modulate the expression of key inflammatory genes. medchemexpress.comselleckchem.com Specifically, pretreatment with this compound reduces the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines. medchemexpress.comtocris.com

Studies in primary cortical neuron cells have demonstrated that this compound can downregulate the expression of Regulator of G-protein signaling 4 (RGS4). medchemexpress.comscientificlabs.co.ukselleckchem.comtocris.comcaymanchem.com This target is linked to neurological disorders. medchemexpress.comselleckchem.com

Gene Expression Analysis Techniques (e.g., RT-PCR)

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a key technique used to analyze changes in gene expression following treatment with this compound. medchemexpress.comselleckchem.com In J774 macrophage cells, RT-PCR analysis revealed that PF-CBP1 (at 10 μM) moderately reduces LPS-induced IL-6 and IFN-β expression, and at 3 μM, it evidently decreases IL-1β expression. medchemexpress.comszabo-scandic.com

In cortical neuron cells, treatment with PF-CBP1 (100 nM-1000 nM for 24 hours) resulted in a significant reduction in RGS4 mRNA levels, with a reported 49% reduction relative to the vehicle. medchemexpress.comszabo-scandic.com

Cellular Proliferation and Viability Assays

While detailed proliferation and viability data for this compound is not extensively reported in the provided search results, it is mentioned that the compound possesses no cytotoxicity in macrophages and shows no hepatotoxicity in cell-based models at effective concentrations. selleckchem.com This suggests that the observed effects on gene expression are not due to general cellular toxicity. One study mentioned the use of an MTT assay to measure cell viability in the context of another compound's research, a technique that could be applied to PF-CBP1. glpbio.com

Computational Approaches in Bromodomain Inhibitor Research

Computational methods are integral to the discovery and development of bromodomain inhibitors, including those targeting the highly homologous CBP and EP300 proteins. These approaches accelerate the identification of novel chemical scaffolds and provide deep insights into the molecular interactions governing inhibitor potency and selectivity.

Structure-Based Virtual Screening (applicable to EP300/CBP inhibitors)

Structure-based virtual screening (SBVS) is a powerful computational technique used to identify potential inhibitors from large chemical databases by leveraging the three-dimensional structure of the target protein. This method has been successfully applied in the discovery of novel inhibitors for the bromodomains of EP300 and CBP. nih.gov

The process typically involves these key steps:

Target Preparation: A high-resolution crystal structure of the EP300 or CBP bromodomain is prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket where the natural ligand, acetylated lysine (B10760008), binds.

Database Screening: Large-scale commercial or proprietary databases of chemical compounds are computationally docked into the defined binding pocket of the bromodomain. Virtual screening algorithms score and rank the compounds based on their predicted binding affinity and conformational fit.

Hit Identification and Filtering: Compounds with high affinity scores are selected as initial "hits." These hits are often subjected to further filtering based on drug-like properties and structural diversity to select a manageable number for experimental validation.

A notable example is the discovery of the EP300 inhibitor 4449-0460 . nih.gov Researchers used an SBVS approach to screen the Chemdiv and Specs databases against the EP300 structure. This led to the identification of 17 candidate compounds, from which 4449-0460 was confirmed through biological activity assays to have an IC₅₀ of 5.89 ± 2.08 µM against EP300. nih.govnih.gov Similarly, high-throughput docking was used to identify a novel 3-methylcinnoline (B100589) fragment that served as a starting point for developing potent CBP/EP300 inhibitors and degraders like dCE-2 . nih.govchemrxiv.org

This methodology allows for the rapid and cost-effective identification of promising lead compounds, significantly streamlining the initial phases of drug discovery for EP300/CBP inhibitors. nih.gov

Molecular Dynamics Simulations (applicable to EP300/CBP inhibitors)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of EP300/CBP inhibitor research, MD simulations provide critical insights into the stability of protein-ligand complexes, the specific interactions that drive binding, and the mechanisms of inhibitor selectivity. nih.govrsc.orgrsc.org

Once a potential inhibitor is identified, MD simulations can be used to:

Analyze Binding Stability: By simulating the inhibitor-protein complex in a solvent environment for extended periods (nanoseconds to microseconds), researchers can assess the stability of the binding. The root-mean-square deviation (RMSD) of the complex is often monitored to ensure it remains in a stable conformation.

Elucidate Binding Mechanisms: MD simulations reveal the detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the binding pocket. For example, simulations of 4449-0460 with EP300 showed it was well-embedded in the active pocket, stabilized by strong hydrogen bonding and water bridge interactions. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the complex. The calculated binding free energy for the EP300/4449-0460 complex was -10.93 kcal/mol, with key residues like Pro1074, Phe1075, Val1079, Leu1084, and Val1138 identified as major contributors to the binding energy. nih.govnih.gov

Understand Selectivity: MD simulations have been instrumental in deciphering the selectivity mechanisms of inhibitors like CBP30 , which shows a preference for CBP/p300 over other bromodomain families like BET. Classical MD and metadynamics simulations revealed that the residue Arg1173 in CBP (Arg1137 in p300) is crucial for selective binding to CBP30 through cation-π and hydrogen bond interactions. d-nb.inforsc.orgnih.govrsc.org These simulations also showed that the dissociation of CBP30 from CBP/p300 is more difficult than from BRD4, explaining its selectivity. rsc.orgrsc.org

MD simulations have also been used to understand the conformational behavior of more complex molecules like PROTACs. For the CBP/EP300 degrader dCE-2 , simulations indicated that it populates both folded and extended conformations, which are thought to be important for cell permeability and the formation of the ternary complex required for degradation, respectively. nih.govchemrxiv.orgacs.org

Research Findings

Table 1: Inhibitory Activity of this compound and Other Compounds

Compound Target Assay IC₅₀ Notes Reference
This compound CREBBP Biochemical 125 nM Highly selective CBP/EP300 bromodomain inhibitor. rsc.orgnih.gov
EP300 Biochemical 363 nM rsc.orgnih.gov
BRD2-1 Biochemical 1.24 µM Greater than 100-fold selectivity for CBP over BRD4. rsc.org
BRD3-1 Biochemical 1.38 µM rsc.org
BRD4-1 Biochemical 1.54 µM rsc.org
4449-0460 EP300 Bioactivity 5.89 ± 2.08 µM Identified through structure-based virtual screening. nih.govnih.gov

| CBP30 | CBP/p300 | - | - | Selective inhibitor for CBP/p300 over BRD4. | rsc.orgrsc.org |

Table 2: Key Findings from Computational Studies of EP300/CBP Inhibitors

Compound/System Computational Method Key Findings Reference
4449-0460 / EP300 MD Simulation, Binding Free Energy Calculation - Binding free energy: -10.93 kcal/mol.- Key residues for binding: Pro1074, Phe1075, Val1079, Leu1084, Val1138. nih.govnih.gov
CBP30 / CBP/p300 vs. BRD4 Classical MD, Metadynamics Simulation - Arg1173 (CBP) / Arg1137 (p300) are key for selectivity via cation-π and H-bond interactions.- Dissociation of CBP30 from CBP/p300 is more difficult than from BRD4. d-nb.inforsc.orgnih.govrsc.org

| dCE-2 (PROTAC) | MD Simulation | - Populates both folded and extended conformations.- Conformations likely promote cell permeability and ternary complex formation. | nih.govchemrxiv.orgacs.org |

Comparative Analysis with Other Bromodomain Inhibitors

Comparison of Selectivity Profiles (e.g., versus BRD4, BRD2-1, BRD3-1)

A critical attribute of any chemical probe is its selectivity for the intended target over other related proteins. PF-CBP1 hydrochloride demonstrates a high degree of selectivity for the CBP bromodomain. medchemexpress.com It inhibits the bromodomains of CREBBP (CBP) and EP300 (p300) with IC50 values of 125 nM and 363 nM, respectively. medchemexpress.comselleckchem.comcaymanchem.com

The selectivity of PF-CBP1 for CBP over the well-studied bromodomain and extra-terminal domain (BET) family, particularly BRD4, is a key feature. In biochemical assays, PF-CBP1 is 139-fold more selective for CBP over BRD4. selleckchem.commedchemexpress.com Isothermal titration calorimetry (ITC) data further underscore this selectivity, showing a dissociation constant (Kd) of 0.19 μM for CBP, while the Kd for BRD4(1) is greater than 20 μM, indicating a selectivity of over 105-fold. medchemexpress.comnih.govresearchgate.net This high selectivity is a significant advancement, as off-target inhibition of BET bromodomains can lead to different biological outcomes.

Beyond BRD4, PF-CBP1 has been profiled against a panel of other bromodomains. While highly selective for CBP/p300, it does show some activity against other bromodomains at higher concentrations. The IC50 values for PF-CBP1 against several other bromodomains are detailed in the table below. medchemexpress.com

Interactive Table: IC50 Values of PF-CBP1 Against Various Bromodomains

BromodomainIC50 (μM)
BRD2-11.24
BRD3-11.38
BRD3-24.22
BRD4-11.54
BRD4-29.75
BRDT-12.44
TAF1-23.39
TAF1L-27.29

This table illustrates the micromolar concentrations of PF-CBP1 required to inhibit other bromodomains, highlighting its selectivity for CBP/p300 which is inhibited at nanomolar concentrations.

Comparative Efficacy in in vitro Models

The functional consequences of PF-CBP1's selective inhibition have been demonstrated in various in vitro models. In cellular assays, PF-CBP1 has been shown to modulate the expression of key inflammatory genes in primary macrophages. selleckchem.commedchemexpress.com Specifically, pretreatment of the mouse J774 macrophage-like cell line with PF-CBP1 led to a moderate reduction in lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and interferon-β (IFN-β) at a concentration of 10 μM. medchemexpress.comselleckchem.com A more pronounced effect was observed on the expression of interleukin-1β (IL-1β), which was evidently decreased at a concentration of 3 μM. medchemexpress.comselleckchem.com

Furthermore, in primary cortical neurons, PF-CBP1 has been shown to downregulate the expression of Regulator of G protein signaling 4 (RGS4), a target linked to neurological conditions such as Parkinson's disease. selleckchem.commedchemexpress.com Treatment with PF-CBP1 at concentrations between 100 nM and 1000 nM for 24 hours resulted in a significant 49% reduction in RGS4 mRNA levels compared to the vehicle. medchemexpress.com These findings highlight the potential of selective CBP/p300 bromodomain inhibition in modulating inflammatory and neuronal pathways.

Distinctions from Other CBP/p300 Bromodomain Inhibitors

PF-CBP1 belongs to a growing class of CBP/p300 bromodomain inhibitors, each with its own distinct characteristics. It was developed through the modification of the SGC-CBP30 scaffold with the goal of enhancing selectivity over BRD4(1). nih.govresearchgate.net

I-CBP112: This inhibitor also targets the CBP/p300 bromodomains with high potency. selleckchem.com Both PF-CBP1 and I-CBP112 are valuable tools for studying the biological roles of CBP/p300 bromodomains. researchgate.netnih.gov

SGC-CBP30: As a parent compound to PF-CBP1, SGC-CBP30 is a potent inhibitor of CBP and p300 with Kd values of 21 nM and 32 nM, respectively. nih.govmedchemexpress.com However, PF-CBP1 was specifically designed to improve upon the selectivity of SGC-CBP30 against BRD4(1). nih.govresearchgate.net SGC-CBP30 exhibits 40-fold selectivity for CBP over BRD4(1). nih.govselleckchem.com

CPI-637: This benzodiazepinone-based inhibitor is highly selective for CBP/p300 with IC50 values of 30 nM and 51 nM, respectively. nih.govselleckchem.com It demonstrates significant selectivity over BRD4(1) (367-fold and 215-fold, respectively). nih.gov However, it does show some off-target activity against BRD9. nih.govselleckchem.com

GNE-781: This is another highly potent and selective CBP bromodomain inhibitor with an IC50 of 0.94 nM. selleckchem.com It exhibits significant selectivity over BRD4(1) (IC50 of 5100 nM). selleckchem.com

The development of these varied inhibitors, including PF-CBP1, allows for a more nuanced investigation of the specific functions of CBP and p300 bromodomains. edpsciences.org

Interactive Table: Comparative Data of CBP/p300 Inhibitors

CompoundCBP IC50/Kdp300 IC50/KdBRD4(1) IC50/KdSelectivity (CBP vs BRD4(1))
This compound 125 nM (IC50) / 0.19 μM (Kd) medchemexpress.comnih.gov363 nM (IC50) medchemexpress.com>20 μM (Kd) nih.gov>105-fold medchemexpress.com
I-CBP112 151 nM (Kd) selleckchem.com167 nM (Kd) selleckchem.comNot specifiedNot specified
SGC-CBP30 21 nM (Kd) nih.govmedchemexpress.com32 nM (Kd) nih.govmedchemexpress.com40-fold less potent than for CBP nih.govselleckchem.com40-fold nih.govselleckchem.com
CPI-637 30 nM (IC50) nih.govselleckchem.com51 nM (IC50) nih.govselleckchem.com11.0 μM (IC50) medchemexpress.com367-fold nih.gov
GNE-781 0.94 nM (IC50) selleckchem.comNot specified5100 nM (IC50) selleckchem.com>5400-fold

This table provides a comparative overview of the inhibitory concentrations and selectivity of several key CBP/p300 inhibitors.

Implications for Compound Library Screening and Drug Discovery Efforts

The development and characterization of selective chemical probes like this compound have significant implications for compound library screening and broader drug discovery efforts. The high selectivity of PF-CBP1 for CBP/p300 over BET bromodomains allows for the deconvolution of biological functions previously obscured by less selective inhibitors. This is crucial for validating CBP and p300 as therapeutic targets in various diseases, including cancer and inflammatory disorders. nih.gov

The availability of a diverse toolkit of CBP/p300 inhibitors with different scaffolds (e.g., the isoxazole (B147169) of PF-CBP1, the benzoxazepine of I-CBP112, and the benzodiazepinone of CPI-637) provides multiple starting points for medicinal chemistry campaigns. edpsciences.org These efforts can aim to further optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Moreover, the use of PF-CBP1 and related compounds in screening libraries enables the identification of novel cellular pathways and phenotypes regulated by CBP/p300 bromodomain activity. francebiotechnologies.fr This can uncover new therapeutic opportunities and expand our understanding of the epigenetic regulation of gene expression. The distinct cellular effects observed with selective CBP/p300 inhibitors compared to pan-BET inhibitors underscore the importance of developing highly selective probes for individual bromodomain families.

Future Directions and Research Perspectives for Pf Cbp1 Hydrochloride

Elucidation of Novel Downstream Gene Targets and Signaling Pathways

A primary focus of future research will be the comprehensive identification of the downstream gene targets and signaling pathways modulated by PF-CBP1 hydrochloride. While it is known to downregulate key inflammatory genes in macrophages and the Regulator of G protein Signaling 4 (RGS4) in neurons, a complete picture of its transcriptional influence is yet to be established. selleckchem.comprobes-drugs.orgtargetmol.cntargetmol.com Transcriptional profiling has already highlighted potential therapeutic opportunities, and further studies are expected to uncover a wider array of genes and pathways implicated in various diseases. caymanchem.com

Advanced techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) will be instrumental in mapping the global changes in gene expression and the specific genomic loci where CBP's interaction with acetylated histones is disrupted by this compound. This will not only expand our understanding of CBP's role in transcriptional regulation but also reveal novel therapeutic targets for diseases where these pathways are dysregulated.

Investigation of this compound in Diverse in vitro Disease Models

The initial success of this compound in modulating inflammatory responses in macrophages and its effects on neuronal gene expression suggest its potential utility in a range of diseases. caymanchem.commedchemexpress.com Future investigations should expand the use of this inhibitor to a broader spectrum of in vitro disease models.

Potential Disease Areas for in vitro Investigation Rationale
Neurodegenerative Diseases Downregulation of RGS4, a target linked to Parkinson's disease, suggests a potential role in mitigating neuronal dysfunction. selleckchem.comprobes-drugs.orgtargetmol.cntargetmol.com
Inflammatory Disorders Demonstrated ability to reduce the expression of inflammatory cytokines (IL-1β, IL-6, IFN-β) in macrophages. caymanchem.commedchemexpress.com
Oncology The role of epigenetic modifiers in cancer is well-established, and inhibiting CBP could impact cancer cell proliferation and survival.
Metabolic Diseases Epigenetic regulation is increasingly recognized as a key factor in metabolic disorders.

Systematic screening of this compound across various cancer cell lines, primary cells from patients with inflammatory conditions, and neuronal models of diseases like Alzheimer's and Huntington's will be crucial. These studies will help to identify specific contexts where CBP inhibition is most effective and provide a strong rationale for subsequent in vivo studies.

Integration with Multi-Omics Approaches in Research

To gain a holistic understanding of the cellular response to this compound, future research must integrate multi-omics approaches. frontiersin.org This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome. Such an integrated approach can reveal complex regulatory networks and feedback loops that are not apparent from single-omics studies alone.

For instance, combining transcriptomics with proteomics can clarify the extent to which changes in mRNA levels, induced by this compound, translate into altered protein expression and function. Metabolomic analysis can further elucidate the downstream functional consequences of these changes on cellular metabolism. This systems biology approach will be critical for building comprehensive models of this compound's mechanism of action and for identifying robust biomarkers of its activity. frontiersin.org

Development of Advanced Research Methodologies for Bromodomain Inhibitor Studies

The development of more selective and potent bromodomain inhibitors is an active area of research. umn.edunih.gov Future studies on this compound can contribute to and benefit from the development of advanced research methodologies. Techniques like Protein Resonance using OF-NMR (PrOF NMR) and computational approaches such as Thermodynamic Integration with Enhanced Sampling (TIES) are being used to design and evaluate new inhibitors with improved selectivity and binding affinity. umn.eduacs.org

Furthermore, the development of chemical probes with different properties, such as cell permeability and in vivo stability, will be essential for dissecting the specific functions of CBP's bromodomain in different biological contexts. The use of structurally related but inactive control compounds is also crucial for validating that the observed effects are due to specific bromodomain inhibition.

Role of this compound in Advancing Epigenetic Therapeutic Concepts

This compound serves as a valuable chemical tool to probe the therapeutic potential of targeting epigenetic "reader" domains. umn.edu The selective inhibition of the CBP bromodomain allows researchers to dissect its specific contributions to disease processes, distinct from the functions of other bromodomain-containing proteins like those in the BET family. selleckchem.comnih.gov

By elucidating the specific cellular pathways and phenotypes regulated by the CBP bromodomain, research with this compound can help refine the development of next-generation epigenetic drugs. This includes the design of inhibitors with tailored selectivity profiles and the identification of patient populations most likely to respond to such therapies. Ultimately, the continued investigation of this compound will play a significant role in advancing the broader field of epigenetic therapeutics, bringing us closer to novel treatments for a range of challenging diseases.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate the selectivity of PF-CBP1 hydrochloride for CBP/p300 bromodomains?

  • Methodology : Use competitive binding assays (e.g., AlphaScreen, TR-FRET) with recombinant bromodomain proteins to assess selectivity. Include positive controls (e.g., SGC-CBP30) and negative controls (e.g., BET inhibitors like JQ1) to confirm specificity. Validate findings with cellular assays measuring downstream targets (e.g., RGS4 expression in neuronal models) .
  • Key parameters : IC50 values against CBP vs. other bromodomains (e.g., EP300, BRD4), and dose-response curves in functional assays (e.g., luciferase reporter systems).

Q. How should this compound be prepared and stored to ensure stability in cellular assays?

  • Preparation : Dissolve in DMSO to a stock concentration of 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C (stable for ≤2 years). Working concentrations in cell culture should not exceed 0.1% DMSO to minimize cytotoxicity .
  • Validation : Monitor compound integrity via HPLC or LC-MS after prolonged storage, especially if used in long-term studies (e.g., chronic inflammation models).

Q. What are the primary cellular models used to study PF-CBP1’s role in epigenetic regulation?

  • Models :

  • Macrophages (e.g., THP-1-derived) for inflammation studies (e.g., TNF-α, IL-6 suppression).
  • Neuronal cells (e.g., SH-SY5Y) to assess RGS4 downregulation .
  • Cancer cell lines (e.g., leukemia, solid tumors) to evaluate synergy with chemotherapies.
    • Controls : Include untreated cells and cells treated with inactive analogs (e.g., PF-CBP1 derivatives lacking bromodomain affinity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PF-CBP1’s efficacy in different cancer models?

  • Analysis framework :

Context dependency : Assess tumor type-specific chromatin accessibility (e.g., ATAC-seq) to identify CBP/p300-dependent transcriptional programs.

Combination therapy : Test PF-CBP1 with BET inhibitors (e.g., OTX015) to determine additive vs. antagonistic effects .

Data normalization : Use housekeeping genes with stable expression (e.g., GAPDH, ACTB) and normalize to baseline acetylated histone marks (e.g., H3K27ac).

  • Example contradiction : PF-CBP1 shows potent activity in hematologic malignancies but limited efficacy in solid tumors due to differential CBP/p300 dependency .

Q. What experimental designs are optimal for studying PF-CBP1’s off-target effects in vivo?

  • In vivo design :

  • Dosing : Administer PF-CBP1 intraperitoneally (5–10 mg/kg daily) in murine models, with plasma pharmacokinetics monitored via LC-MS/MS.
  • Toxicity endpoints : Assess liver function (ALT/AST), renal biomarkers (creatinine), and hematologic parameters.
    • Off-target profiling : Use proteome-wide affinity pulldown assays (e.g., CETSA) or CRISPR-Cas9 screens to identify unintended interactions .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

  • Quality control :

  • Require certificates of analysis (CoA) with ≥98% purity (HPLC) and confirm identity via NMR or high-resolution mass spectrometry .
  • Pre-test each batch in a standardized assay (e.g., inhibition of CREB-mediated transcription in HEK293 cells).
    • Documentation : Record lot numbers, storage conditions, and solvent history in metadata for cross-study comparisons .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies with PF-CBP1?

  • Analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50. Include replicates (n ≥ 3) and report 95% confidence intervals.
  • Outliers : Use Grubbs’ test to exclude outliers, particularly in high-throughput screens .

Q. How can researchers integrate PF-CBP1 with other epigenetic inhibitors without confounding results?

  • Sequential vs. concurrent treatment :

  • Sequential : Pre-treat with PF-CBP1 (24 hr) to block CBP/p300, followed by BET inhibitors to target residual transcription.
  • Concurrent : Use sub-IC50 doses to avoid synergistic toxicity. Validate with chromatin immunoprecipitation (ChIP-qPCR) for co-localized targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.